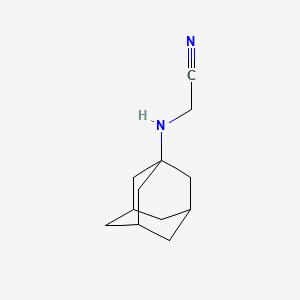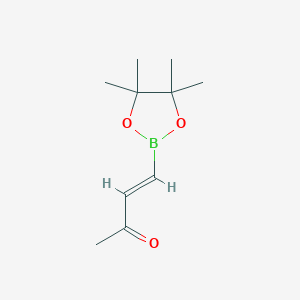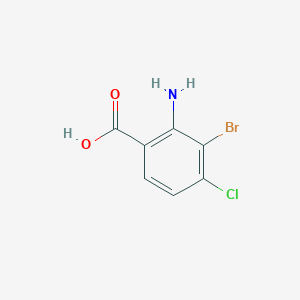
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole
Vue d'ensemble
Description
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole, also known as 5-CBPO, is an organic compound with a wide range of applications in scientific research. It has been used in various fields including drug discovery, chemical synthesis, and materials science. 5-CBPO is a heterocyclic compound containing a piperidine ring and a benzyl group, and has been found to have interesting biological and physiological effects.
Applications De Recherche Scientifique
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various other compounds, such as piperidine-3-carboxylic acid and piperidine-3-carboxylic acid esters. It has also been used as a substrate for enzyme-catalyzed reactions, such as the synthesis of N-alkylpiperidine derivatives. In addition, 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has been used in the synthesis of various drugs, such as the anti-anxiety drug buspirone and the anti-malarial drug chloroquine.
Mécanisme D'action
The mechanism of action of 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is not yet fully understood. However, it is believed that the compound interacts with various proteins and receptors in the body, resulting in a variety of biochemical and physiological effects. For example, 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has been found to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety. This binding is thought to be responsible for the anti-anxiety effects of 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole.
Biochemical and Physiological Effects
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has been found to have a variety of biochemical and physiological effects. In addition to its anti-anxiety effects, 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has been found to have anti-inflammatory and anti-cancer effects. It has also been found to inhibit the growth of certain bacteria, such as Staphylococcus aureus. In addition, 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has been found to have neuroprotective effects and to modulate the activity of certain enzymes, such as acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has several advantages for use in lab experiments. It is relatively easy to synthesize and is widely available. In addition, 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has a low toxicity and is relatively stable. However, there are also several limitations to using 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole in lab experiments. For example, it is not water-soluble and must be dissolved in an organic solvent. In addition, the compound is not very soluble in common organic solvents and must be heated to facilitate dissolution.
Orientations Futures
There are many potential future directions for research on 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole. For example, further studies could be conducted to better understand the mechanism of action of the compound and its effects on various proteins and receptors. In addition, further studies could be conducted to better understand the effects of 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole on various diseases, such as cancer and inflammation. Finally, further studies could be conducted to develop more efficient synthesis methods for 5-(2-Chlorobenzyl)-2-(piperidin-3-yl)oxazole and to develop new applications for the compound.
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-14-6-2-1-4-11(14)8-13-10-18-15(19-13)12-5-3-7-17-9-12/h1-2,4,6,10,12,17H,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZUKNZHCSZNBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(O2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid](/img/structure/B3034384.png)






![1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol](/img/structure/B3034396.png)

![[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3034401.png)

